Specific Scientific Field: The specific scientific field for this application is Oncology .
Summary of the Application: AZD8330 is a potent, selective, orally active MEK inhibitor that blocks signal transduction pathways implicated in cancer cell proliferation and survival . It has shown tumor suppressive activity in multiple preclinical models of human cancer including melanoma, pancreatic, colon, lung, and breast cancers .
Methods of Application or Experimental Procedures: The compound is administered orally and works by inhibiting the mitogen-activated protein kinase (MAPK) signaling pathway, which plays critical roles in the regulation of diverse cellular activities, including cell proliferation, survival, differentiation, and motility . Dysregulation of the MAPK pathway occurs in more than one-third of all malignancies .
Results or Outcomes: AZD8330 has shown promise in preclinical studies, demonstrating tumor suppressive activity in various types of human cancer . The compound’s effectiveness in these studies suggests potential for its use in cancer treatment .
Specific Scientific Field: The specific scientific field for this application is Rheumatology .
Summary of the Application: AZD8330 has been studied for its potential in the treatment of osteoarthritis (OA), a common degenerative joint disease . The compound has been found to inhibit inflammatory responses, which are a major cause of OA .
Methods of Application or Experimental Procedures: In the study, AZD8330 was administered via intraperitoneal injection in a mouse model of surgically induced medial meniscus tear (DMM), a common cause of OA . The compound’s effects were also studied in ATDC5 chondrocytes to dissect its mechanism of action in inhibiting TNF-α-induced NF-κB signaling .
Results or Outcomes: AZD8330 was found to alleviate cartilage degradation and inflammatory responses, leading to a significant reduction in OARSI scores in DMM mice treated with AZD8330 . Mechanistically, AZD8330 was found to promote cIAP1-mediated phosphorylation activation of RIP1, serving as an inhibitor of TNF-α-induced NF-κB/p65 signaling . This suggests that AZD8330 could potentially be used to prevent OA .
Specific Scientific Field: The specific scientific field for this application is Oncology .
Summary of the Application: AZD8330 has been studied for its potential in the treatment of osteosarcoma, a type of bone cancer . The compound has been found to inhibit the ERK phosphorylation, which is often dysregulated in osteosarcoma .
Methods of Application or Experimental Procedures: In the study, human osteosarcoma cell lines MOS, U2OS, and 143B were exposed to a concentration of 0.5 μM of AZD8330 for 6 hours . The activity of AZD8330 was tested using concentration ranges in these cell lines .
Results or Outcomes: AZD8330 was found to effectively inhibit ERK phosphorylation in the osteosarcoma cell lines, indicating its potential as a therapeutic agent for osteosarcoma .
Summary of the Application: AZD8330 has been studied as a part of combination therapy for cancer treatment . The combination of the MEK inhibitors with other therapies—such as chemotherapy, targeted therapy, and immunotherapy—may be a promising approach for clinical use .
Methods of Application or Experimental Procedures: The compound is administered in combination with other therapies. The specific combination and dosage would depend on the type of cancer and the individual patient’s condition .
Results or Outcomes: The combination of AZD8330 with other therapies has shown promise in preclinical studies, expanding the efficacy of this class of agent .
Azd8330, also known as ARRY-424704, is a potent and selective inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2. It is classified as a small molecule and has been primarily investigated for its potential therapeutic applications in oncology. The compound specifically targets the RAS/RAF/MEK/ERK signaling pathway, which is critically involved in cell proliferation and survival, particularly in various cancer types such as melanoma, pancreatic, colon, lung, and breast cancers . The chemical formula for Azd8330 is C₁₆H₁₇FIN₃O₄, with a molecular weight of approximately 461.23 g/mol .
As with any investigational drug, Azd8330's safety profile in humans is still under investigation []. However, pre-clinical studies suggest:
Azd8330 functions by inhibiting the phosphorylation of extracellular signal-regulated kinases (ERK1/2), which are downstream effectors in the MEK signaling pathway. This inhibition disrupts the signal transduction that promotes cancer cell growth and survival. The compound exhibits an IC50 value of 7 nM against MEK1/2, indicating its high potency . In vitro studies demonstrate that Azd8330 can effectively block ATP-dependent phosphorylation reactions involving ERK1/2, thereby halting the proliferation of certain cancer cell lines .
Azd8330 has demonstrated significant biological activity in preclinical models. Its primary mechanism involves blocking growth factor-mediated signaling pathways that lead to tumor cell proliferation. Studies have shown that treatment with Azd8330 can enhance the expression of transcription factors critical for oligodendrocyte differentiation without altering hypoxia-inducible factor 1-alpha (HIF1a) activity . Additionally, it has been reported to alleviate osteoarthritis symptoms by modulating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway .
Azd8330 is primarily being explored for its application in cancer therapy due to its ability to inhibit tumor growth through MEK pathway modulation. Beyond oncology, research indicates potential applications in neurobiology, particularly concerning oligodendrocyte development and function . Furthermore, studies suggest its utility in treating degenerative conditions like osteoarthritis by regulating inflammatory pathways .
Azd8330 shares structural and functional similarities with several other MEK inhibitors. Below is a comparison highlighting its uniqueness:
Compound Name | Mechanism of Action | Selectivity | Clinical Status |
---|---|---|---|
Azd8330 | Selective MEK1/2 inhibitor | High | Investigational |
Trametinib | Selective MEK1/2 inhibitor | High | Approved for melanoma |
Cobimetinib | Selective MEK1 inhibitor | High | Approved for melanoma |
Selumetinib | Selective MEK1/2 inhibitor | Moderate | Investigational |
PD0325901 | Non-selective MEK inhibitor | Low | Investigational |
Uniqueness: Azd8330 is distinguished by its specific allosteric inhibition of MEK1/2 with a potent IC50 value and its investigational status across various cancer types. Its unique ability to influence oligodendrocyte differentiation also sets it apart from other compounds primarily focused on direct anti-cancer effects.
Acute Toxic;Health Hazard